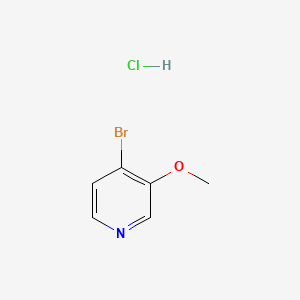

4-Bromo-3-methoxypyridine hydrochloride

説明

特性

IUPAC Name |

4-bromo-3-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMARTLPJIOTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671973 | |

| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209335-53-4 | |

| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-3-methoxypyridine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methoxypyridine Hydrochloride

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical properties of a reagent is the bedrock of successful and reproducible experimentation. This guide provides a detailed examination of this compound, a versatile heterocyclic building block. Moving beyond a simple datasheet, we will explore the causality behind its properties, provide field-proven protocols for its characterization, and ground our discussion in established chemical principles.

Molecular Identity and Structural Framework

This compound is a pyridinium salt that serves as a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its utility stems from the specific arrangement of its functional groups: a pyridine ring, a bromo substituent, and a methoxy group. The hydrochloride form enhances its stability and modifies its solubility profile compared to the free base.

Key identifiers for this compound are summarized below:

| Identifier | Value | Source(s) |

| CAS Number | 1209335-53-4 | [1][2] |

| Molecular Formula | C₆H₇BrClNO | [1] |

| Molecular Weight | 224.48 g/mol | [1] |

| Canonical SMILES | COC1=C(C=CN=C1)Br.Cl | [1] |

| InChI Key | RMMARTLPJIOTDK-UHFFFAOYSA-N |

The structure consists of a pyridine ring where the nitrogen atom is protonated and associated with a chloride counter-ion. This ionic character is the primary determinant of its physical properties.

Caption: Molecular structure of this compound.

Core Physical Properties: A Detailed Analysis

The physical characteristics of a compound dictate its handling, storage, reaction setup, and purification. While specific experimental data for this exact salt is sparse in publicly available literature, we can infer its properties based on its structure and data from its free base and analogous compounds.

| Property | Value / Expected Behavior | Notes |

| Physical Form | Solid. Likely a crystalline or powdered solid. | Appearance may vary from white to off-white depending on purity. |

| Melting Point | Data not available in surveyed literature. | As an organic salt, it is expected to have a relatively high melting point, likely with decomposition. See Protocol 1 for determination. |

| Solubility | Data not available. Expected to be soluble in polar protic solvents (e.g., water, methanol) and have limited solubility in nonpolar organic solvents. | The ionic hydrochloride group dominates the solubility profile. See Protocol 2 for determination. |

| Boiling Point | 230 °C (of the free base, 4-Bromo-3-methoxypyridine). | The hydrochloride salt will decompose upon strong heating rather than boil. |

| Density | 1.530 g/mL (of the free base).[3] | The density of the salt will be higher due to the inclusion of HCl. |

| pKa | 4.04 ± 0.10 (Predicted for the conjugate acid of the free base).[3] | This indicates the free base is weakly basic. The hydrochloride salt will form an acidic solution in water. |

| Hygroscopicity | Expected to be hygroscopic. | Similar to other pyridine hydrochlorides, it will likely absorb moisture from the air. This necessitates storage in a desiccator or under an inert atmosphere. |

| Storage | Recommended at 2-8°C under an inert atmosphere.[1] | Cool, dry, and inert conditions are crucial to prevent degradation and moisture absorption. |

Causality and Field Insights:

-

Solubility: The primary driver of this compound's solubility is its ionic nature. As a pyridinium salt, it readily interacts with polar solvent molecules like water or methanol. In contrast, its solubility in solvents like diethyl ether or hexanes is expected to be negligible. For synthetic applications where the free base is the reactive species, the salt must first be neutralized with a suitable base (e.g., triethylamine, sodium bicarbonate) to render it soluble in common organic solvents.

-

Melting Point: The high melting point expected for this salt is due to the strong electrostatic forces of the ionic lattice, which require significant thermal energy to overcome. The observation of a sharp melting range is a reliable indicator of high purity for crystalline solids.[4] Impurities will typically cause a depression and broadening of the melting range.

-

Stability and Handling: Its hygroscopic nature is a critical handling consideration. Absorption of atmospheric moisture can lead to inaccuracies in weighing and may introduce water into sensitive reactions. It is imperative to handle the material quickly, in a low-humidity environment (like a glove box), or to dry it under vacuum before use. Storage recommendations of refrigeration under an inert atmosphere are designed to minimize both moisture uptake and potential long-term thermal degradation.[1]

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material. While primary spectra for this specific salt are not widely published, we can predict the key features based on its molecular structure.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically δ 7.5-9.0 ppm for pyridinium salts). The proton adjacent to the protonated nitrogen will be the most downfield.

-

Methoxy Protons: A sharp singlet corresponding to the three methoxy (-OCH₃) protons will be observed, typically in the δ 3.9-4.2 ppm range.

-

N-H Proton: A broad singlet corresponding to the proton on the nitrogen (N⁺-H) may be visible, often further downfield. Its position and broadness can be highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon atom bonded to the bromine (C4) will be shifted upfield due to the heavy atom effect, while the carbon bonded to the oxygen (C3) will be significantly downfield.

-

Methoxy Carbon: A signal for the methoxy carbon will appear in the δ 55-60 ppm range.

-

-

FTIR Spectroscopy:

-

N-H Stretch: A broad absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of a secondary amine salt.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

C=C and C=N Stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretch: An ether C-O stretch is expected around 1250 cm⁻¹.

-

C-Br Stretch: A weak absorption will be present in the fingerprint region, typically below 600 cm⁻¹.

-

Self-Validating Experimental Protocols

Trust in a reagent begins with its characterization. The following protocols describe self-validating systems for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise melting range, which is a crucial purity criterion.[5]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum desiccator for at least 12 hours.[5] Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Firmly press the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

-

Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the block rapidly (10-20 °C/min) to find an approximate melting temperature. This prevents time wastage on subsequent, more precise measurements.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary.

-

Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Validation: Repeat the precise determination at least twice. The results should be consistent within 1 °C for a pure sample.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound in a chosen solvent system, a critical parameter for drug development and formulation.[6][7]

Caption: Workflow for equilibrium solubility determination.

Methodology:

-

System Preparation: Prepare the desired solvent system (e.g., pH 1.2, 4.5, and 6.8 buffers for biopharmaceutical classification).[8] Maintain the solvent at a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[9]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Agitate the vials using a mechanical shaker or orbital incubator at a constant temperature for a predetermined period (e.g., 24-72 hours).[8] This ensures the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let solids settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation followed by careful withdrawal of the supernatant, or by passing it through a syringe filter (ensure the compound does not adsorb to the filter material).

-

Quantification: Prepare a series of dilutions of the saturated supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

-

Self-Validation: To confirm that equilibrium was reached, the concentration should be measured at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when sequential measurements show no significant change in concentration.[8]

Conclusion

References

-

SSERC. (n.d.). Melting point determination. SSERC. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chinese Journal of New Drugs. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1209335-53-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. 109911-38-8 CAS MSDS (4-BROMO-3-METHOXYPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. who.int [who.int]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

A Comprehensive Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: Synthesis, Characterization, and Applications

Abstract: This technical guide provides an in-depth exploration of 4-Bromo-3-methoxypyridine hydrochloride, a key heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its chemical structure and properties, detail validated synthesis and purification protocols, and provide a comprehensive analysis of its spectroscopic characterization. Furthermore, this guide will illuminate the compound's current and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development. All methodologies are presented with a focus on reproducibility and safety, underpinned by authoritative references.

Introduction: The Strategic Importance of Substituted Pyridines

Substituted pyridines are a cornerstone of contemporary organic chemistry, with their prevalence in pharmaceuticals, agrochemicals, and functional materials continually on the rise.[1][2][3] The pyridine scaffold, a six-membered heteroaromatic ring containing a nitrogen atom, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a privileged structure in drug design. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, thereby modulating its biological activity and pharmacokinetic profile.

Among the vast array of substituted pyridines, 4-Bromo-3-methoxypyridine and its hydrochloride salt have emerged as particularly valuable intermediates. The bromine atom at the 4-position serves as a versatile synthetic handle, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4] This reactivity allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for high-throughput screening.[4] The methoxy group at the 3-position, an electron-donating group, influences the electron density of the pyridine ring, thereby modulating its reactivity and potential interactions with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various synthetic protocols.

This guide aims to provide a comprehensive and practical resource for researchers working with this compound. We will begin by examining its fundamental chemical and physical properties, followed by a detailed discussion of its synthesis and purification. A significant portion of this guide is dedicated to the thorough characterization of the molecule using modern spectroscopic techniques. Finally, we will explore the diverse applications of this versatile building block, highlighting its role in the development of novel therapeutic agents and advanced materials.

Physicochemical Properties and Safety Considerations

A thorough understanding of a compound's physicochemical properties and associated hazards is paramount for its safe and effective use in a laboratory setting. This section outlines the key properties of this compound and provides essential safety information.

Chemical Structure and Properties

The chemical structure of this compound is depicted below. The core of the molecule is a pyridine ring substituted with a bromine atom at the 4-position and a methoxy group at the 3-position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1209335-53-4 | [5] |

| Molecular Formula | C6H7BrClNO | [5] |

| Molecular Weight | 224.48 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| InChI Key | RMMARTLPJIOTDK-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong oxidizing agents.[7]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if symptoms persist. Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[6][7][8][9]

Synthesis and Purification Strategies

The synthesis of this compound can be achieved through various synthetic routes. A common and effective approach involves the bromination of a suitable pyridine precursor followed by methoxylation. This section outlines a general synthetic workflow and discusses key considerations for purification.

General Synthetic Workflow

A plausible synthetic route to 4-Bromo-3-methoxypyridine starts from a readily available substituted pyridine. The following diagram illustrates a conceptual workflow.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. ijres.org [ijres.org]

- 3. ijeijournal.com [ijeijournal.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [wap.guidechem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 3-BROMO-4-METHOXY-PYRIDINE - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its ability to engage in crucial biological interactions.[1][2] Its derivatives are integral to the development of novel therapeutics across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3] Among these, 4-Bromo-3-methoxypyridine hydrochloride (CAS Number: 1209335-53-4) has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on enabling its effective use in drug discovery and development.

Physicochemical Properties and Handling

This compound is a solid at room temperature with a molecular weight of 224.48 g/mol and a molecular formula of C₆H₇BrClNO.[4] It is recommended to be stored in a refrigerator under an inert atmosphere.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1209335-53-4 | [4] |

| Molecular Formula | C₆H₇BrClNO | [4] |

| Molecular Weight | 224.482 g/mol | [4] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator (2-8°C), under inert atmosphere | [4] |

Safety and Handling:

This compound is classified as a warning-level hazard, with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Bromo-3-methoxypyridine and its Hydrochloride Salt

A potential precursor is 3-hydroxypyridine, which can be brominated at the 4-position. The resulting 4-bromo-3-hydroxypyridine can then be methylated to introduce the methoxy group. Finally, treatment with hydrochloric acid would yield the desired hydrochloride salt.

Conceptual Synthetic Workflow:

Conceptual Synthesis Workflow

Core Applications in Drug Discovery: A Gateway to Novel Chemical Scaffolds

The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a versatile intermediate for the synthesis of more complex molecules. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[5]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling reaction is a powerful tool for creating biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.[6][7] In this reaction, the bromine atom of this compound is replaced with an aryl or heteroaryl group from a boronic acid or boronate ester derivative.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a clean, dry flask, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the reaction mixture to a temperature typically between 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Sources

- 1. This compound(1209335-53-4) 1H NMR [m.chemicalbook.com]

- 2. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. 4-BROMO-3-METHOXYPYRIDINE(109911-38-8) 1H NMR spectrum [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride

This guide provides a comprehensive overview of the synthetic routes for preparing 4-bromo-3-methoxypyridine hydrochloride, a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and comparative analysis of different synthetic strategies.

Introduction and Strategic Importance

4-Bromo-3-methoxypyridine and its hydrochloride salt are valuable building blocks in medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of a bromo group at the 4-position and a methoxy group at the 3-position allows for diverse downstream functionalization through cross-coupling reactions and nucleophilic substitutions. This guide will explore the primary synthetic pathways to access this important molecule, focusing on the underlying chemical principles and practical considerations for laboratory and potential scale-up applications.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of the target compound is crucial for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 1209335-53-4 | [1] |

| Molecular Formula | C6H7BrClNO | [2] |

| Molecular Weight | 224.49 g/mol | [3] |

| Physical Form | Solid | [1] |

| Storage Temperature | Refrigerator (2-8 °C) | [1][4] |

| IUPAC Name | This compound | [1] |

Synthetic Strategies and Methodologies

Several synthetic routes to 4-bromo-3-methoxypyridine have been reported. The choice of a particular method often depends on the availability of starting materials, desired scale, and safety considerations. This section details the most common and effective approaches.

Synthesis from 4-Hydroxypyridine Derivatives

One of the most direct routes involves the bromination and subsequent methylation of a 4-hydroxypyridine precursor. This approach leverages the tautomeric nature of 4-hydroxypyridine, which exists in equilibrium with 4-pyridone.[8]

The overall transformation can be visualized as a two-step process starting from a suitable 3-substituted 4-hydroxypyridine.

Caption: Synthetic workflow from 4-hydroxypyridine derivatives.

Step 1: Synthesis of 4-Bromo-3-hydroxypyridine

A common precursor is 4-bromo-3-hydroxypyridine. Although a direct synthesis from 3-hydroxypyridine is plausible, a more controlled synthesis is often achieved from a protected intermediate like 4-bromo-3-pyridinyl diethylcarbamate.[7]

-

Reaction: To a solution of 4-bromo-3-pyridinyl diethylcarbamate in methanol, sodium methoxide in methanol is added.[7]

-

Reflux: The resulting mixture is refluxed for approximately 1.5 hours.[7]

-

Work-up: After cooling, methanol is removed under reduced pressure. Ethyl acetate and water are added, and the pH is adjusted to 9 with 20% aqueous sulfuric acid.[7]

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash chromatography on silica gel.[7]

Step 2: Methylation of 4-Bromo-3-hydroxypyridine to 4-Bromo-3-methoxypyridine

The hydroxyl group of 4-bromo-3-hydroxypyridine is then methylated.

-

Reagents: A variety of methylating agents can be used, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium hydroxide.[9]

-

Procedure (Illustrative): To a stirred mixture of 4-bromo-3-hydroxypyridine and pulverized potassium hydroxide in a suitable solvent like DMSO, a solution of methyl iodide in DMSO is added dropwise.[9]

-

Reaction Conditions: The reaction is typically maintained at a slightly elevated temperature (e.g., 55-60°C) for a short period after the addition is complete.[9]

-

Work-up and Purification: The reaction mixture is poured into ice water, and the resulting precipitate is filtered. The crude product can be further purified by recrystallization or chromatography.

Step 3: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve stability and handling.

-

Procedure: 4-Bromo-3-methoxypyridine is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added.

-

Isolation: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration and dried.

Synthesis via Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. Starting from 4-methoxypyridine, this strategy can be employed to introduce a bromine atom at the 3-position.

The methoxy group at the 4-position can direct lithiation to the adjacent 3-position using a strong base like mesityllithium or phenyllithium.[10] The resulting organolithium intermediate can then be quenched with an electrophilic bromine source.

Caption: Directed ortho-metalation strategy for pyridine functionalization.

Note: The initial search results primarily point to the synthesis of 3-bromo-4-methoxypyridine via this route. While isomerization to the desired 4-bromo-3-methoxy isomer is not straightforward, this method highlights a powerful strategy for pyridine functionalization.

Synthesis from 4-Aminopyridine Derivatives (Sandmeyer-type Reaction)

A Sandmeyer-type reaction provides another viable route, starting from a suitably substituted aminopyridine. This classic transformation involves the diazotization of an amino group followed by its displacement with a halide.[11]

Caption: Sandmeyer reaction pathway for the synthesis of 4-bromo-3-methoxypyridine.

-

Diazotization: The starting aminopyridine is dissolved in a strong acid, such as hydrobromic acid, and cooled to a low temperature (typically -10 to 0 °C).[11] A solution of sodium nitrite in water is then added dropwise to form the diazonium salt.[11]

-

Halogenation: The cold diazonium salt solution is then added to a solution or suspension of a copper(I) bromide catalyst.

-

Work-up: Upon completion of the reaction (indicated by the cessation of nitrogen gas evolution), the mixture is typically neutralized and extracted with an organic solvent.

-

Purification: The crude product is purified by distillation or chromatography.

Safety and Handling

Working with the reagents and intermediates involved in these syntheses requires strict adherence to safety protocols.

-

Bromine and Brominating Agents: These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Strong Bases (e.g., n-BuLi, NaH): These are pyrophoric and react violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrochloride Salt: While generally more stable, it is advisable to handle all chemical compounds with care, avoiding inhalation, ingestion, and skin contact.[1] The free base, 3-bromo-4-methoxypyridine, is classified as harmful if swallowed and causes skin and eye irritation.[12]

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several effective routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, scalability, and the specific expertise and equipment available in the laboratory. The methods outlined in this guide, particularly the route from 4-hydroxypyridine derivatives, offer reliable and well-documented procedures for obtaining this valuable synthetic intermediate. Future research may focus on developing more sustainable and atom-economical synthetic methods, potentially through C-H activation or novel catalytic approaches, to further enhance the efficiency and environmental friendliness of the synthesis.

References

-

3-BROMO-4-METHOXY-PYRIDINE synthesis - ChemicalBook.

-

This compound(1209335-53-4) 1H NMR - ChemicalBook.

-

Lactam Enolate-Pyridone Addition : Synthesis of 4-Halocytisines - AIR Unimi.

-

4-BROMO-3-HYDROXYPYRIDINE synthesis - ChemicalBook.

-

3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem.

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - arkat usa.

-

This compound | 1209335-53-4 - Sigma-Aldrich.

-

161417-28-3|4-Bromo-3-hydroxypyridine|BLD Pharm.

-

3-Bromo-4-methylpyridine synthesis - ChemicalBook.

-

How to Efficiently Synthesize 4-Bromo-2-methoxypyridine? - FAQ - Guidechem.

-

This compound (C6H6BrNO) - PubChemLite.

-

4-Bromo-3-methoxypyridine HCl - chem-contract.

-

Synthesis of 4-pyridones - Organic Chemistry Portal.

-

CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.

-

3-Bromo-4-methoxypyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com.

-

4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629 - PubChem.

-

Supplementary Information - Beilstein Journals.

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

-

The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation.

-

4-Pyridone - Wikipedia.

-

CAS 1209335-53-4 | this compound - Alchem.Pharmtech.

-

Application Notes and Protocols for the Synthesis of 2-Bromo-3-methoxypyridine - Benchchem.

-

Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) - SciSpace.

-

CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents.

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company.

-

4-BROMO-3-METHOXYPYRIDINE Three Chongqing Chemdad Co.

Sources

- 1. This compound | 1209335-53-4 [sigmaaldrich.com]

- 2. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. chem-contract.com [chem-contract.com]

- 4. 161417-28-3|4-Bromo-3-hydroxypyridine|BLD Pharm [bldpharm.com]

- 5. This compound(1209335-53-4) 1H NMR [m.chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Page loading... [wap.guidechem.com]

- 12. 3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis of 4-Bromo-3-methoxypyridine Hydrochloride: A Technical Guide for Researchers

Introduction: The Significance of 4-Bromo-3-methoxypyridine Hydrochloride in Modern Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in medicinal chemistry. Among the vast array of functionalized pyridines, this compound (CAS No: 1209335-53-4) has emerged as a critical building block. The strategic placement of the bromo and methoxy substituents on the pyridine ring offers medicinal chemists a versatile platform for structural elaboration through various cross-coupling reactions and nucleophilic substitutions. This guide provides an in-depth exploration of the prevalent synthetic strategies for accessing this valuable intermediate, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.

Strategic Approaches to the Synthesis of 4-Bromo-3-methoxypyridine

The synthesis of 4-Bromo-3-methoxypyridine can be approached through several strategic disconnections. A logical and efficient pathway commences with a readily available and cost-effective starting material, 3-hydroxypyridine. This multi-step synthesis involves the regioselective bromination of the pyridine ring, followed by O-methylation of the hydroxyl group, and culminating in the formation of the hydrochloride salt. This approach offers a reliable and scalable route to the target compound.

An alternative, though potentially less direct, strategy could involve the direct bromination of 3-methoxypyridine. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging, often leading to a mixture of isomers and requiring more complex purification procedures. Therefore, the multi-step synthesis from 3-hydroxypyridine is the focus of this guide, as it provides a more controlled and predictable outcome.

Recommended Synthetic Pathway: A Three-Step Approach from 3-Hydroxypyridine

The recommended synthetic route is a robust three-step process that leverages well-established chemical transformations to ensure a high-yielding and pure final product.

Caption: A three-step synthetic pathway to this compound.

Step 1: Regioselective Bromination of 3-Hydroxypyridine

The initial step involves the electrophilic bromination of 3-hydroxypyridine to introduce a bromine atom at the 4-position, yielding the key intermediate, 4-bromo-3-hydroxypyridine.

Causality of Experimental Choices:

-

Starting Material: 3-Hydroxypyridine is an inexpensive and readily available commercial product, making it an economically viable starting point for multi-step synthesis.

-

Regioselectivity: The hydroxyl group at the 3-position is an activating, ortho-, para-directing group. In the context of the pyridine ring, the positions ortho (2 and 4) and para (6) to the hydroxyl group are electronically activated towards electrophilic substitution. The nitrogen atom in the pyridine ring is deactivating, particularly towards electrophiles at the 2- and 6-positions. Consequently, the 4-position is the most sterically accessible and electronically favorable site for bromination.

-

Brominating Agent: While molecular bromine can be used, N-Bromosuccinimide (NBS) is often a preferred reagent for regioselective bromination of activated aromatic rings under milder conditions.[1] The choice of solvent can also influence the reactivity and selectivity.

Experimental Protocol: Synthesis of 4-Bromo-3-hydroxypyridine

While a specific, peer-reviewed protocol for the direct bromination of 3-hydroxypyridine to exclusively yield the 4-bromo isomer can be nuanced, a general procedure based on established methodologies for the synthesis of 4-bromo-3-hydroxypyridine from precursors like 4-bromo-3-pyridinyl diethylcarbamate provides a reliable pathway.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-pyridinyl diethylcarbamate in methanol.

-

Reagent Addition: Add a methanolic solution of sodium methoxide to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the methanol under reduced pressure. To the residue, add ethyl acetate and water. Adjust the pH to approximately 9 with a dilute acid solution (e.g., 20% aqueous sulfuric acid).

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with additional ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 4-bromo-3-pyridinyl diethylcarbamate | [2] |

| Reagents | Sodium methoxide, Methanol | [2] |

| Reaction Time | 1.5 - 2 hours | [2] |

| Yield | ~89% | [2] |

Step 2: O-Methylation of 4-Bromo-3-hydroxypyridine

The second step is the O-methylation of the hydroxyl group of 4-bromo-3-hydroxypyridine to afford 4-bromo-3-methoxypyridine. This is a classic Williamson ether synthesis.

Causality of Experimental Choices:

-

Reaction Type: The Williamson ether synthesis is a robust and widely used method for forming ethers. It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[3]

-

Base: A suitable base is required to deprotonate the hydroxyl group of 4-bromo-3-hydroxypyridine to form the more nucleophilic pyridinolate anion. Common bases for this transformation include potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K2CO3). The choice of base can depend on the desired reaction conditions and the solvent used.

-

Methylating Agent: Methyl iodide (CH3I) is a highly effective methylating agent in SN2 reactions due to the good leaving group ability of the iodide ion.[4] Dimethyl sulfate ((CH3)2SO4) is another common, albeit more toxic, alternative.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxypyridine (Analogous Procedure)

The following protocol is adapted from a reliable method for the methylation of the analogous 2-bromo-3-hydroxypyridine and is expected to be effective for the 4-bromo isomer.[3]

-

Reaction Setup: To a stirred mixture of 4-bromo-3-hydroxypyridine and a suitable base (e.g., pulverized potassium hydroxide) in a polar aprotic solvent (e.g., DMSO) under an inert atmosphere (e.g., nitrogen), heat the mixture to 55-60 °C.

-

Reagent Addition: Slowly add a solution of methyl iodide in the same solvent dropwise to the reaction mixture, maintaining the temperature at 55-60 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for approximately 30 minutes, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Pour the reaction mixture into ice water. The product may precipitate out of solution and can be collected by filtration.

-

Purification: The crude product can be further purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

| Parameter | Reagent/Condition | Rationale | Reference |

| Substrate | 4-Bromo-3-hydroxypyridine | - | - |

| Base | Potassium Hydroxide (KOH) | Effective deprotonation of the hydroxyl group. | [3] |

| Methylating Agent | Methyl Iodide (CH3I) | Highly reactive SN2 electrophile. | [3][4] |

| Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic, facilitates SN2 reaction. | [3] |

| Temperature | 55-60 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | [3] |

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 4-bromo-3-methoxypyridine, into its more stable and handleable hydrochloride salt.

Causality of Experimental Choices:

-

Rationale for Salt Formation: The hydrochloride salt of a pyridine derivative is often a crystalline solid that is more stable, less volatile, and easier to handle and purify than the free base, which may be an oil or a low-melting solid. The salt form also enhances the compound's solubility in aqueous media.

-

Acid: Hydrochloric acid (HCl) is the reagent of choice for forming the hydrochloride salt. It can be used as a solution in a suitable organic solvent, such as diethyl ether or isopropanol, or as a gas.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve the purified 4-bromo-3-methoxypyridine free base in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete. Alternatively, anhydrous HCl gas can be bubbled through the solution.

-

Isolation: The resulting solid precipitate is collected by filtration.

-

Purification: The collected solid is washed with the anhydrous solvent to remove any unreacted starting material or impurities and then dried under vacuum to yield the pure this compound.[5]

Caption: A detailed workflow of the three-step synthesis of this compound.

Conclusion and Future Perspectives

The multi-step synthesis of this compound from 3-hydroxypyridine represents a reliable and scalable route for obtaining this valuable building block. By understanding the underlying principles of each transformation—regioselective electrophilic bromination, Williamson ether synthesis, and salt formation—researchers can confidently execute this synthesis in the laboratory. The strategic importance of this compound in the synthesis of complex pharmaceutical agents underscores the need for robust and well-documented synthetic procedures. As the demand for novel therapeutics continues to grow, the development of even more efficient and sustainable methods for the preparation of such key intermediates will remain an active area of research.

References

- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.

-

ResearchGate. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved January 4, 2026, from [Link]

- Bagley, M. C., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

- Google Patents. (n.d.). CN107056683A - A kind of synthetic method of pyridine hydrochloride.

-

ResearchGate. (n.d.). Scheme 2. O-Methylation of 3-hydroxypyridine. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (n.d.). A. - N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved January 4, 2026, from [Link]

- National Center for Biotechnology Information. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. PubMed Central.

- National Center for Biotechnology Information. (n.d.). Late-stage oxidative C(sp3)

-

ChemContract. (n.d.). 4-Bromo-3-methoxypyridine HCl. Retrieved January 4, 2026, from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2025).

- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.

- BenchChem. (2025).

- Juniper Publishers. (2025).

-

ResearchGate. (2015). Convenient Procedure for the α-Methylation of Simple Pyridines. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved January 4, 2026, from [Link]

- National Center for Biotechnology Information. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. PubMed Central.

-

BioOrganics. (n.d.). 4-Bromo-3-methoxypyridine, HCl. Retrieved January 4, 2026, from [Link]

- BenchChem. (2025). The Role of 3-Bromo-2-hydroxypyridine in Modern Pharmaceutical Synthesis.

-

Datapdf.com. (n.d.). When 3-hydroxypyridine and methyl iodide were refluxed in actone solution in an attempt to prepare the known 1-methyl-3-hydroxyp. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN105017136A - 2-bromo-3-methoxypyridine preparation method.

- Royal Society of Chemistry. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews.

-

ResearchGate. (2021). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved January 4, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-3-methoxypyridine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-3-methoxypyridine Hydrochloride in Medicinal Chemistry

This compound is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its strategic substitution pattern, featuring a reactive bromine atom at the 4-position and a methoxy group at the 3-position, renders it a versatile scaffold for the construction of diverse chemical libraries. The hydrochloride salt form enhances its stability and handling properties, making it a favored reagent in various synthetic applications.

This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its applications in medicinal chemistry with a focus on kinase inhibitor synthesis, and detailed protocols for its use in key cross-coupling reactions.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 224.482 g/mol | [1] |

| CAS Number | 1209335-53-4 | [1] |

| Molecular Formula | C6H7BrClNO | [1] |

| Physical Form | Solid | |

| Boiling Point (of free base) | 230°C | [2] |

| Flash Point (of free base) | 93°C | [2] |

| Storage | Refrigerator (2-8°C), under inert atmosphere | [1] |

Safety Information:

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3][4]

Synthesis of this compound

Core Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of this compound lies in its utility as a versatile building block for the synthesis of novel therapeutic agents. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. These reactions enable the introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Reactions and Experimental Protocols

Two of the most powerful transformations involving this compound are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, respectively, which are ubiquitous in pharmaceutical agents.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6][7] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[6]

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol for a Typical Suzuki-Miyaura Coupling Reaction:

-

Reaction Setup: In a clean, dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base like potassium carbonate (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio), via syringe.

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a bond between an aryl halide and an amine.[8] This reaction is of paramount importance in medicinal chemistry as the aniline and related nitrogen-containing moieties are prevalent in a vast number of biologically active compounds.[9]

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: A simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol for a Typical Buchwald-Hartwig Amination Reaction:

-

Catalyst Pre-formation (if necessary): In a glovebox or under an inert atmosphere, prepare the active palladium catalyst by mixing a palladium precursor (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., XPhos, BINAP).[8]

-

Reaction Setup: In a dry reaction vessel, add this compound (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a strong base such as sodium tert-butoxide (1.2-1.5 equiv.), and the palladium catalyst system.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Application in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The substituted pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.

This compound serves as an excellent starting material for the synthesis of various kinase inhibitors. Through Suzuki-Miyaura and Buchwald-Hartwig reactions, a wide array of substituents can be introduced at the 4-position of the pyridine ring, allowing for the fine-tuning of the inhibitor's potency and selectivity. While specific examples of FDA-approved drugs directly synthesized from this starting material are not detailed in the provided search results, the synthetic strategies outlined are widely employed in the development of kinase inhibitors. For instance, the synthesis of various bromo-pyrimidine analogs as tyrosine kinase inhibitors highlights the importance of halogenated heterocycles in this field.[11]

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined physicochemical properties and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for the synthesis of novel and complex molecular architectures. The ability to readily participate in Suzuki-Miyaura and Buchwald-Hartwig reactions provides a robust platform for the generation of diverse compound libraries, accelerating the identification and optimization of new therapeutic agents, especially in the promising area of kinase inhibitors. As the demand for innovative pharmaceuticals continues to grow, the strategic importance of building blocks like this compound in the synthetic chemist's arsenal is undeniable.

References

-

Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

4-Bromo-3-methoxypyridine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education. Retrieved January 4, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021). Arkivoc. Retrieved January 4, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

-

Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. (2021). Journal of Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4- d ]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. (n.d.). PMC - NIH. Retrieved January 4, 2026, from [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2025). PubMed. Retrieved January 4, 2026, from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

CAS 1209335-53-4 | this compound. (n.d.). Alchem.Pharmtech. Retrieved January 4, 2026, from [Link]

- Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 109911-38-8 CAS MSDS (4-BROMO-3-METHOXYPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. 4-BROMO-3-HYDROXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Introduction to 4-Bromo-3-methoxypyridine hydrochloride

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-3-methoxypyridine hydrochloride

For researchers, scientists, and professionals in drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of this compound. While specific, publicly available solubility data for this compound is scarce, this document will equip you with the necessary protocols and theoretical understanding to generate this critical data in your own laboratory.

This compound is a substituted pyridine derivative. Such heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Accurate solubility data is paramount for a range of applications, from early-stage drug discovery, where it influences the reliability of in vitro assays, to late-stage formulation development, where it dictates the feasibility of different administration routes.[1][2]

Physicochemical Properties and Theoretical Solubility Considerations

To intelligently design solubility studies, it is essential to first consider the physicochemical properties of the molecule.

Known Properties:

| Property | Value | Source |

| Molecular Formula | C6H7BrClNO | [3] |

| Molecular Weight | 224.48 g/mol | [3] |

| Physical Form | Solid | [4] |

| Storage | Refrigerator (2-8°C), under inert atmosphere | [3] |

The structure of this compound suggests a molecule with moderate polarity. The pyridine nitrogen can act as a hydrogen bond acceptor, and in its protonated hydrochloride form, as a hydrogen bond donor. The methoxy group also contributes to its polarity. The bromine atom is a bulky, hydrophobic substituent that will influence its solubility in organic solvents. As a hydrochloride salt, it is expected to have significantly higher aqueous solubility compared to its free base form, particularly in acidic to neutral pH ranges where the pyridine nitrogen remains protonated.

Methodologies for Solubility Determination

The solubility of a compound can be assessed in two primary ways: kinetically and thermodynamically. The choice between these methods depends on the stage of drug development and the required precision.[2]

-

Kinetic Solubility: This measures the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous buffer.[1][5] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[2][6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over a longer period until the concentration of the dissolved solute is constant.[1][7] This is the gold standard for lead optimization and formulation development.[2]

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a precise volume of the desired solvent or buffer to each vial. A typical starting point is 1-2 mL.

-

Include a minimum of three different aqueous buffers covering the physiological pH range, such as pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[8]

-

Include a range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane) to assess solubility in non-aqueous media.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature, typically 25°C (room temperature) or 37°C (physiological temperature).[8]

-

Allow the samples to equilibrate for a sufficient time. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[7][8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

-

Filter the aliquot through a 0.45 µm or smaller pore size filter (e.g., PTFE or PVDF) to remove any remaining solid particles.

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC-UV/MS.

-

Prepare a standard calibration curve of the compound in each solvent system to ensure accurate concentration determination.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

For higher throughput needs, a kinetic solubility assay provides a rapid assessment.

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[1][6]

-

In a 96-well microplate, add the desired aqueous buffer to the wells.

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 1-2 µL into 100-200 µL of buffer) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

-

Incubation and Measurement:

-

Seal the plate and shake it at room temperature for a set period, typically 1-2 hours.[1][6]

-

After incubation, measure the turbidity of each well using a nephelometer to detect precipitate formation.

-

Alternatively, for a direct concentration measurement, filter the contents of the wells using a solubility filter plate.

-

Analyze the concentration of the compound in the filtrate using a rapid method like UV-Vis plate reader or LC-MS/MS.[1][5]

-

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The determined solubility data should be summarized in a clear and organized table.

Example Thermodynamic Solubility Data Table:

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 N HCl | 1.2 | 25 | ||

| Acetate Buffer | 4.5 | 25 | ||

| Phosphate Buffer | 6.8 | 25 | ||

| Water | ~7 | 25 | ||

| Methanol | N/A | 25 | ||

| Ethanol | N/A | 25 |

Safety and Handling

While a specific safety data sheet for this compound is not widely available, related compounds such as 4-bromopyridine hydrochloride and 3-bromo-4-methylpyridine are known to cause skin, eye, and respiratory irritation.[9][10]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended.[3][4]

By following the detailed methodologies outlined in this guide, researchers and drug development professionals can confidently and accurately determine the solubility profile of this compound, a critical step in advancing its potential as a valuable chemical entity.

References

-

ADME Solubility Assay. BioDuro. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

4-Bromo-3-methoxypyridine | C6H6BrNO | CID 13793629. PubChem. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

increase drug solubility: Topics by Science.gov. Science.gov. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 1209335-53-4 [sigmaaldrich.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. who.int [who.int]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

4-Bromo-3-methoxypyridine hydrochloride stability and storage

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-3-methoxypyridine Hydrochloride

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development. Its structural features make it a valuable intermediate for synthesizing a range of complex target molecules. However, the successful use of this reagent in multi-step syntheses and its reliability as a starting material are fundamentally dependent on its chemical integrity. This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and handling procedures for this compound, designed for researchers, scientists, and drug development professionals. Understanding these parameters is not merely a matter of good laboratory practice; it is essential for ensuring reproducibility, managing impurity profiles, and safeguarding the outcomes of complex research and development projects.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is paramount to predicting its behavior and establishing appropriate handling protocols. The hydrochloride salt form generally enhances water solubility and crystallinity compared to the free base, which can influence its stability profile.

| Property | Value | Source(s) |

| CAS Number | 1209335-53-4 | [1][2] |

| Molecular Formula | C₆H₇BrClNO | [2] |

| Molecular Weight | 224.48 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | Refrigerator (2-8°C) | [1][2] |

| InChI Key | RMMARTLPJIOTDK-UHFFFAOYSA-N | [1][2] |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [1] |

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is influenced by its molecular structure: a pyridine ring substituted with a bromine atom and a methoxy group. Both substituents, along with the nitrogen heteroatom, create reactive sites susceptible to degradation under specific environmental conditions. Key degradation pathways include hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation

The methoxy group on the pyridine ring is a potential site for hydrolysis, particularly under non-neutral pH conditions. This reaction would lead to the formation of 4-Bromo-3-hydroxypyridine.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ether linkage of the methoxy group can be protonated, making it a better leaving group and facilitating nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: While generally less reactive than acid-catalyzed hydrolysis for ethers, strong basic conditions could potentially lead to nucleophilic substitution, although this is less common for aryl ethers.

Photolytic Degradation

Aromatic bromine compounds are known to be susceptible to photolytic cleavage.[3][4] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-bromine bond, generating radical intermediates. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. This is a critical consideration, as unintended impurities can complicate subsequent synthetic steps and purification processes.

Oxidative Degradation

The pyridine ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents. The electron-donating nature of the methoxy group can increase the electron density of the ring, potentially making it more susceptible to oxidative attack compared to unsubstituted pyridine.

Thermal Degradation

While specific thermal degradation data is limited, the compound is a solid with a relatively high melting point, suggesting good thermal stability under recommended storage conditions. However, prolonged exposure to high temperatures should be avoided as it can accelerate other degradation pathways like hydrolysis and oxidation.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, a stringent set of storage and handling protocols is necessary to maintain the purity and integrity of this compound.

Optimal Storage Conditions

-

Temperature: The compound should be stored in a refrigerator at 2-8°C.[1][2] Lower temperatures slow down the rate of potential chemical degradation.

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[2][5] This displaces oxygen and moisture, mitigating the risks of oxidative and hydrolytic degradation.

-

Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.[5][6] Amber glass vials with tight-fitting caps are ideal.

-

Moisture: The compound is hygroscopic and its hydrochloride salt can readily absorb atmospheric water.[5][7] This moisture can initiate hydrolysis. Therefore, it is crucial to store it in a dry environment and handle it quickly when exposed to ambient air.

Safe Handling Procedures